8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
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Overview
Description
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluorothymidine: An antiviral drug with a trifluoromethyl group.
Uniqueness
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is unique due to its benzazepine core, which distinguishes it from other trifluoromethyl-containing compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8F3NO2 |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-1-2-7-8(5-6)15-10(17)4-3-9(7)16/h1-2,5H,3-4H2,(H,15,17) |
InChI Key |
PHDZAYNZFZCJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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